molecular formula C37H35F2N5O9S B3325933 西妥伐替尼(苹果酸盐) CAS No. 2244864-88-6

西妥伐替尼(苹果酸盐)

货号 B3325933
CAS 编号: 2244864-88-6
分子量: 763.8 g/mol
InChI 键: GDLGZWLGDROYHH-WNQIDUERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitravatinib (MGCD516) is an experimental drug for the treatment of cancer . It is a small molecule inhibitor of multiple tyrosine kinases . Sitravatinib is being developed by Mirati Therapeutics . It is a broad-spectrum tyrosine kinase inhibitor (TKI) under phase III clinical evaluation .


Synthesis Analysis

For experiments, sitravatinib and cabozantinib were dissolved in DMSO (10mM stock solutions) as recommended by the manufacturers .


Molecular Structure Analysis

Sitravatinib malate has a chemical formula of C37H35F2N5O9S and a molecular weight of 763.770 . It is steadily absorbed and declined from plasma with a terminal elimination half-life of 42.1–51.5 h following oral administration .


Chemical Reactions Analysis

Sitravatinib malate is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with IC50s of 1.5 nM, 2 nM, 2 nM, 5 nM, 6 nM, 6 nM, 8 nM, 0.5 nM, 29 nM, 5 nM, and 9 nM for Axl, MER, VEGFR3, VEGFR2, VEGFR1, KIT, FLT3, DDR2, DDR1, TRKA, TRKB, respectively .

科学研究应用

口腔癌的抗肿瘤免疫效应

  • 研究:“术前西妥伐替尼和纳武利尤单抗在口腔癌中的抗肿瘤免疫效应:SNOW 机会之窗研究” (Oliva 等人,2021)
  • 见解:本研究调查了西妥伐替尼和纳武利尤单抗的联合使用,重点关注它们对口腔鳞状细胞癌患者的免疫和分子效应。它表明西妥伐替尼可以提高 M1 与 M2 极化肿瘤相关巨噬细胞的比率,表明具有潜在的协同抗肿瘤活性。

抑制 ABCG2 和化疗耐药

  • 研究:“酪氨酸激酶抑制剂西妥伐替尼可抑制 ABCG2 的转运功能,并恢复对体外化疗耐药癌细胞的敏感性” (Yang 等人,2020)
  • 见解:本研究探讨了西妥伐替尼如何通过抑制调控耐药性的关键因子 ATP 结合盒超家族 G 成员 2 (ABCG2) 来影响多药耐药。研究结果表明,西妥伐替尼有可能恢复耐药细胞中抗癌药物的疗效。

增强难治性癌症模型中的免疫检查点封锁

  • 研究:“西妥伐替尼增强难治性癌症模型中的免疫检查点封锁” (Du 等人,2018)
  • 见解:本研究通过靶向肿瘤微环境证明了西妥伐替尼的抗肿瘤活性,这导致先天性和适应性免疫细胞发生改变,从而增强了免疫检查点封锁。它提供了一种对抗免疫疗法耐药性的潜在策略。

西妥伐替尼联合纳武利尤单抗治疗肾细胞癌

  • 研究:“一项 II 期研究,评估西妥伐替尼联合纳武利尤单抗治疗局部晚期透明细胞肾细胞癌 (ccRCC) 患者的耐受性和临床活性” (Karam,2019)
  • 见解:本研究评估了西妥伐替尼联合纳武利尤单抗治疗 ccRCC 患者的耐受性和临床活性。该联合疗法旨在增强癌症免疫周期中的多个步骤,从而可能提高免疫疗法的疗效。

西妥伐替尼治疗胃癌/胃食管交界癌

  • 研究:“西妥伐替尼联合替雷利珠单抗 (TIS) 治疗不可切除的局部晚期或转移性胃癌/胃食管交界癌 (GC/GEJC) 患者的安全性、耐受性和初步抗肿瘤活性” (Chen 等人,2022)
  • 见解:本研究评估了西妥伐替尼联合 TIS 治疗晚期 GC/GEJC 患者的安全性、耐受性和疗效。它表明西妥伐替尼靶向 TAM 和 VEGFR2 受体,可能调节免疫抑制性肿瘤微环境并增强抗肿瘤反应。

西妥伐替尼治疗晚期实体瘤

西妥伐替尼治疗晚期实体瘤

  • 研究:“CT167 摘要:一项 I 期研究,旨在评估西妥伐替尼联合替雷利珠单抗治疗晚期实体瘤患者的安全性和耐受性、药代动力学和初步抗肿瘤活性” (Goh 等人,2019)
  • 见解:本研究评估了西妥伐替尼与 PD-1 抑制剂替雷利珠单抗联合治疗各种晚期实体瘤的安全性及初步抗肿瘤活性。它表明西妥伐替尼调节肿瘤微环境可能会增强对检查点抑制剂的反应。

西妥伐替尼治疗脂肪肉瘤

  • 研究:“一项西妥伐替尼治疗晚期分化良好/去分化的脂肪肉瘤的单臂 II 期试验” (Ingham 等人,2022)
  • 见解:该研究重点关注西妥伐替尼治疗分化良好/去分化的脂肪肉瘤的疗效。它表明在部分患者中具有有意义的疾病控制,表明其在该类型癌症中的潜在效用。

西妥伐替尼和纳武利尤单抗治疗透明细胞肾细胞癌

  • 研究:“一项在抗血管生成治疗进展后,西妥伐替尼和纳武利尤单抗治疗透明细胞肾细胞癌的 1-2 期试验” (Msaouel 等人,2022)
  • 见解:本研究提出了在晚期 ccRCC 中将西妥伐替尼与纳武利尤单抗联合的策略。该联合疗法显示出有希望的结果,包括缓解率和无进展生存期,表明其在克服对 PD-1 抗体的耐药性方面具有潜力
  • 研究:“一项 II 期研究,评估西妥伐替尼联合纳武利尤单抗治疗接受检查点抑制剂治疗 (CIT) 后进展的晚期或转移性尿路上皮癌 (UC) 患者” (Doshi 等人,2019)
  • 见解:该研究探讨了西妥伐替尼与纳武利尤单抗联合治疗对对免疫治疗产生耐药性的 UC 患者的作用。它强调了西妥伐替尼在调节肿瘤微环境以增强 CIT 疗效方面的潜力。

西妥伐替尼治疗卵巢癌

  • 研究:“西妥伐替尼联合替雷利珠单抗治疗晚期实体瘤患者的安全性和抗肿瘤活性:卵巢癌队列数据” (Gao 等人,2019)
  • 见解:本研究提供了西妥伐替尼和替雷利珠单抗联合治疗晚期实体瘤,包括卵巢癌的见解。它表明西妥伐替尼可以增强免疫系统对肿瘤的反应。

西妥伐替尼治疗多药耐药癌症

  • 研究:“西妥伐替尼使过表达 ABCB1 和 ABCG2 的多药耐药癌细胞对化疗药物敏感” (Wu 等人,2020)
  • 见解:该研究揭示了西妥伐替尼在克服癌症中的多药耐药方面的潜力,它靶向 ABCB1 和 ABCG2 转运蛋白,从而使耐药癌细胞对化疗敏感。

作用机制

Sitravatinib is a broad-spectrum tyrosine kinase inhibitor (TKI) that targets TAM (TYRO3, AXL, MERTK) receptors and VEGFR2 . It also inhibits the transport function of ABCG2 and restores sensitivity to chemotherapy-resistant cancer cells in vitro . Sitravatinib shows potent single-agent antitumor efficacy and enhances the activity of PD-1 blockade through promoting an antitumor immune microenvironment .

安全和危害

Sitravatinib demonstrated manageable safety and modest clinical activity in solid tumors . Treatment-related adverse events (TRAEs) were experienced by 174/193 patients (90.2%); grade ≥ 3 TRAEs in 103 patients (53.4%). Most common TRAEs were diarrhea, fatigue, hypertension and nausea; TRAEs led to treatment discontinuation in 26 patients (13.5%) and death in one patient .

未来方向

Sitravatinib malate is under clinical development by Mirati Therapeutics and currently in Phase II for Metastatic Uveal Melanoma . According to GlobalData, Phase II drugs for Metastatic Uveal Melanoma do not have sufficient historical data to build an indication benchmark PTSR for Phase II .

属性

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLGZWLGDROYHH-WNQIDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F2N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2244864-88-6
Record name Sitravatinib malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244864886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITRAVATINIB MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2110H6XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitravatinib (malate)
Reactant of Route 2
Sitravatinib (malate)
Reactant of Route 3
Sitravatinib (malate)
Reactant of Route 4
Sitravatinib (malate)
Reactant of Route 5
Sitravatinib (malate)
Reactant of Route 6
Sitravatinib (malate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。